5-(2H-1,3-benzodioxol-5-yl)-1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
The compound “5-(2H-1,3-benzodioxol-5-yl)-1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” is a complex organic molecule that features multiple functional groups, including benzodioxole, oxadiazole, and pyrrolo[3,4-d][1,2,3]triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:
Formation of Benzodioxole Rings: This could involve the cyclization of catechol derivatives with formaldehyde or other aldehydes.
Construction of the Oxadiazole Ring: This might be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
Assembly of the Pyrrolo[3,4-d][1,2,3]triazole Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate, particularly if it exhibits interesting pharmacological properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of the compound would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Such as signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, oxadiazole derivatives, or pyrrolo[3,4-d][1,2,3]triazole derivatives.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O7/c28-20-17-18(21(29)27(20)11-2-4-13-15(6-11)33-9-31-13)26(25-23-17)7-16-22-19(24-34-16)10-1-3-12-14(5-10)32-8-30-12/h1-6,17-18H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYALICJXDDGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5C(C(=O)N(C5=O)C6=CC7=C(C=C6)OCO7)N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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